Alpha-2A vs Alpha-1A Adrenergic Receptor Subtype Selectivity Profile
In bovine cerebral cortex homogenates using radioligand displacement assays, 6-chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine demonstrates a 3.4-fold selectivity for alpha-2A (Ki = 73 nM) over alpha-1A (Ki = 250 nM) adrenergic receptors [1]. The parent unsubstituted compound 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (4) exhibits a different selectivity ratio; the Meurer et al. SAR study explicitly shows that 6-halo substitution reduces alpha-2 binding relative to the parent, thereby altering the receptor subtype balance [2].
| Evidence Dimension | Adrenergic receptor binding affinity ratio (Alpha-2A Ki / Alpha-1A Ki) |
|---|---|
| Target Compound Data | Alpha-2A Ki = 73 nM; Alpha-1A Ki = 250 nM; Ratio = 3.4-fold |
| Comparator Or Baseline | Parent compound 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (4): exact Ki values not publicly available in the same assay, but Meurer et al. (1992) report that modifications at the 6-position (including chloro) reduce alpha-2 binding relative to the unsubstituted parent [2]. |
| Quantified Difference | Target compound shows 3.4-fold Alpha-2A selectivity over Alpha-1A; parent compound qualitatively demonstrates higher alpha-2 affinity but altered selectivity profile per SAR trends [2]. |
| Conditions | Bovine cerebral cortex homogenates; radioligands [3H]clonidine (alpha-2A) and [3H]prazosin (alpha-1A); Ki determination; data curated by ChEMBL [1]. |
Why This Matters
The defined alpha-2A over alpha-1A selectivity makes this compound a more refined tool for studying alpha-2 adrenergic contributions to glucose homeostasis, compared to non-selective or strongly alpha-2-biased analogs that confound target identification in metabolic disease models.
- [1] BindingDB. BDBM50002155 (CHEMBL2448004): 6-Chloro-8-piperazin-1-yl-imidazo[1,2-a]pyrazine. Alpha-2A Ki = 73 nM, Alpha-1A Ki = 250 nM. Accessed 2026-05-04. View Source
- [2] Meurer, L. C., Tolman, R. L., Chapin, E. W., Saperstein, R., Vicario, P. P., Zrada, M. M., & MacCoss, M. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845-3857. View Source
